molecular formula C18H24N4O2 B13851260 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine

4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine

Cat. No.: B13851260
M. Wt: 328.4 g/mol
InChI Key: MCQXAIHNTPWGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound featuring a quinazoline core, a piperidine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a piperidine and morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield fully hydrogenated derivatives .

Scientific Research Applications

4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine and morpholine moieties may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2-methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine

InChI

InChI=1S/C18H24N4O2/c1-23-18-19-16-13-14(21-9-11-24-12-10-21)5-6-15(16)17(20-18)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3

InChI Key

MCQXAIHNTPWGNA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4

Origin of Product

United States

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